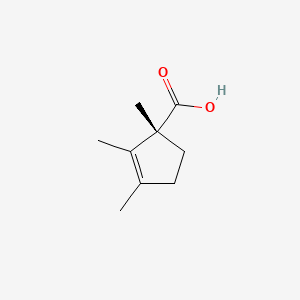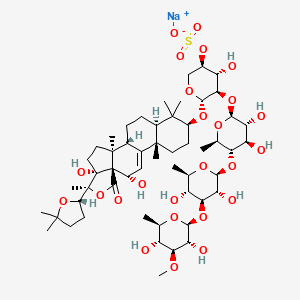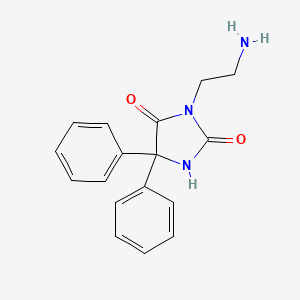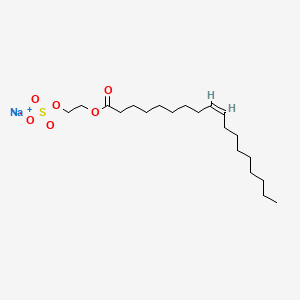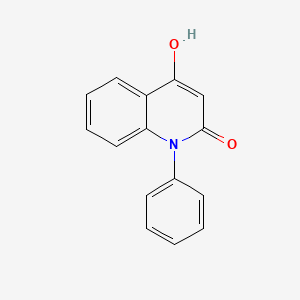
4-羟基-1-苯基喹啉-2(1H)-酮
描述
4-hydroxy-1-phenylquinolin-2(1H)-one is a chemical compound with the molecular formula C15H11NO2 . It is used in research and has been found to possess interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of 4-hydroxy-1-phenylquinolin-2(1H)-one involves several steps. Diphenylamine and malonic acid are treated with phosphoryl chloride to produce compound I. This compound is then formylated to afford compound II. Compound II is then reacted with various substituted aromatic phenylhydrazine derivatives to produce compounds IIIa-g. These compounds are further reacted with thioglycolic acid and anhydrous zinc chloride to yield the final compounds IVa-g .
Molecular Structure Analysis
The molecular structure of 4-hydroxy-1-phenylquinolin-2(1H)-one consists of a quinolin-2-one core with a phenyl group at the 1-position and a hydroxy group at the 4-position.
Chemical Reactions Analysis
4-hydroxy-1-phenylquinolin-2(1H)-one has been used in the synthesis of pyrimidoquinolines and related compounds under both microwave irradiation and conventional conditions . It has also been used in Biginelli condensation reactions with aryl aldehydes and urea, or thiourea, 5-amino-1H-1,2,4-triazole, or 2-amine-1H-benzimidazole .
科学研究应用
甘氨酸位点上对NMDA受体的拮抗活性和抗惊厥活性:4-羟基-1-苯基喹啉-2(1H)-酮在NMDA(N-甲基-D-天冬氨酸)受体的甘氨酸位点上显示拮抗活性,并在体内表现出抗惊厥活性。这表明它在治疗癫痫等疾病和神经学研究中的潜力(Carling et al., 1997)。
合成方法:已开发出一种无溶剂微波合成方法用于4-羟基-1-苯基喹啉-2(1H)-酮,表明这是一种更高效和环保的合成这些化合物的方法(Rivkin & Adams, 2006)。
抗结核活性:一项研究表明4-羟基-1-苯基喹啉-2(1H)-酮衍生物对结核分枝杆菌具有显著的抑制浓度,暗示它们在开发新的抗结核药物中的用途(de Macedo et al., 2017)。
嘧啶喹啉合成:4-羟基-1-苯基喹啉-2(1H)-酮在微波辐射和常规条件下用于合成嘧啶喹啉,表明它在创造具有潜在生物活性的新化合物中的作用(Mourad et al., 2016)。
核磁共振谱和X射线数据在细胞静止活性中的应用:这种化合物还参与了某些衍生物的合成和表征,评估了它们的细胞静止性质(Hradil et al., 2004)。
安全和危害
未来方向
作用机制
Target of Action
It’s known that similar compounds, such as mixed ligand metal complexes, have been found to catalyze reactions such as oxidation, oxidative cleavage, hydroformylation, etc, and have shown catalyse-like activity in the decomposition of hydrogen peroxide .
Mode of Action
It’s known that similar compounds, such as mixed ligand metal complexes, have been used as catalysts in the hydrolysis of esters . The rate constants have been obtained by using different catalysts at various temperatures .
Pharmacokinetics
It’s known that similar compounds, such as mixed ligand metal complexes, have been synthesized and characterized on the basis of elemental analysis and various physicochemical techniques .
Action Environment
It’s known that similar compounds, such as mixed ligand metal complexes, have been prepared from co(ii)/ni(ii) chloride hexahydrate, 8-hydroxyquinoline (hq) and various amino acids .
属性
IUPAC Name |
4-hydroxy-1-phenylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-14-10-15(18)16(11-6-2-1-3-7-11)13-9-5-4-8-12(13)14/h1-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPBFZJUQUXVAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715608 | |
| Record name | 4-Hydroxy-1-phenylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14994-75-3 | |
| Record name | 4-Hydroxy-1-phenylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-1-phenyl-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Q & A
Q1: What are the common synthetic applications of 4-hydroxy-1-phenylquinolin-2(1H)-one?
A1: This compound serves as a key starting material for synthesizing a variety of heterocyclic systems. Studies have demonstrated its use in preparing:
- Pyrimidoquinolines: Reacting 4-hydroxy-1-phenylquinolin-2(1H)-one with aryl aldehydes and urea, thiourea, or other nitrogen-containing heterocycles under microwave irradiation efficiently yields pyrimido[5,4-c]quinolin-5-one derivatives. [, ]
- 2H-pyrano[3,2-c]quinolines: One-pot synthesis of these compounds is achievable using 4-hydroxy-1-phenylquinolin-2(1H)-one as the starting material. []
- Benzo[ij]pyrano[2,3-b]quinolizine-8-ones: These complex heterocycles can be synthesized from 4-hydroxyquinolines, including 4-hydroxy-1-phenylquinolin-2(1H)-one. []
- Linomide Analogues: Researchers substituted the anilide moiety in Linomide with sulfamoylacyl and explored N-methyl to N-phenyl functional group modifications, generating a series of novel N-(2-(4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinolin-3-yl)-2-oxoethyl)-N-alkyl substituted benzene sulfonamides. []
Q2: How does the structure of 4-hydroxy-1-phenylquinolin-2(1H)-one influence its reactivity?
A2: The presence of the 4-hydroxy group and the carbonyl group at the 2-position makes this compound highly reactive towards various electrophiles and nucleophiles. This allows for diverse chemical transformations and facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a wide array of heterocyclic compounds.
Q3: Are there any studies investigating the structure of 4-hydroxy-1-phenylquinolin-2(1H)-one derivatives using computational methods?
A: Yes, a study employed spectroscopic and quantum chemical calculations to investigate the structure of a novel derivative, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one. [] This research highlights the growing use of computational tools to understand the structural features and properties of these compounds.
Q4: What is the significance of exploring SAR (Structure-Activity Relationship) for 4-hydroxy-1-phenylquinolin-2(1H)-one derivatives?
A: SAR studies are crucial for understanding how structural modifications of 4-hydroxy-1-phenylquinolin-2(1H)-one derivatives impact their biological activity, potency, and selectivity. This knowledge is essential for optimizing lead compounds in drug discovery and developing more effective therapeutic agents. For instance, research on linomide analogues investigated the impact of replacing the anilide moiety and modifying N-alkyl substituents, demonstrating the significance of SAR studies in anticancer drug development. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

